ethyl 1-sulfamoylpyrrolidine-2-carboxylate
Overview
Description
Ethyl 1-sulfamoylpyrrolidine-2-carboxylate, also known as ethyl sulfamoyl-L-prolinate, is a pyrrolidine-based sulfonamide . It has a CAS Number of 1485814-82-1 and a molecular weight of 222.27 .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H14N2O4S/c1-2-13-7(10)6-4-3-5-9(6)14(8,11)12/h6H,2-5H2,1H3,(H2,8,11,12)/t6-/m0/s1
. This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms. Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 222.27 .Scientific Research Applications
Crosslinking Antibodies for Immunodiagnostic Applications
1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), a derivative related to ethyl 1-sulfamoylpyrrolidine-2-carboxylate, has been utilized in crosslinking antibodies on amine-functionalized platforms. This is particularly relevant for immunodiagnostic applications, such as surface plasmon resonance (SPR) immunoassays and enzyme-linked immunosorbent assays (ELISA). EDC has demonstrated efficiency in crosslinking anti-human antibodies to platforms, improving both cost-effectiveness and analytical performance in biomedical diagnostics, biosensors, and point-of-care devices (Vashist, 2012).
Carboxyl-Group Protection in Peptide Synthesis
The 2-(p-nitrophenylthio)ethyl group, a functional group similar to this compound, has been employed for carboxyl-group protection in peptide synthesis. This approach offers distinct advantages, including selective removal after conversion into the corresponding sulphone by treatment with alkali (Amaral, 1969).
Synthesis and Antimicrobial Study of Modified Derivatives
This compound derivatives have been synthesized and analyzed for their antimicrobial activities against various bacterial and fungal strains. These studies also involve structure-activity relationships carried out by 3D-QSAR analysis, providing valuable information for understanding the activity of these molecules (Desai, Bhatt, & Joshi, 2019).
Phosphine-Catalyzed Annulation in Synthesis
Ethyl 2-methyl-2,3-butadienoate, a compound structurally related to this compound, undergoes phosphine-catalyzed annulation, which is a critical step in the synthesis of tetrahydropyridines. This method shows excellent yields and complete regioselectivity, highlighting its potential in organic synthesis (Zhu, Lan, & Kwon, 2003).
Synthesis of Thioxothiazolidine Derivatives
Ethyl 3-alkyl-4-hydroxy-2-thioxothiazolidine-4-carboxylates, structurally related to this compound, have been synthesized from primary amines, carbon disulfide, and ethyl 3-bromo-2-oxopropanoate. The study of these compounds enhances the understanding of thioxothiazolidine chemistry and its applications (Ge et al., 2006).
Antibacterial Activities of Analogs
Research on 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogs, which share structural features with this compound, has shown significant antibacterial activities, contributing to the development of new antibacterial agents (Egawa et al., 1984).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
ethyl 1-sulfamoylpyrrolidine-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4S/c1-2-13-7(10)6-4-3-5-9(6)14(8,11)12/h6H,2-5H2,1H3,(H2,8,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVSCILRYKVTFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN1S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2149055-77-4 | |
Record name | ethyl 1-sulfamoylpyrrolidine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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